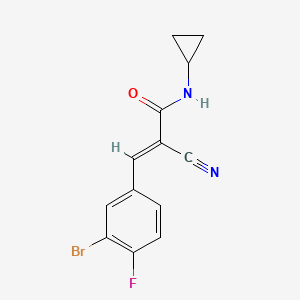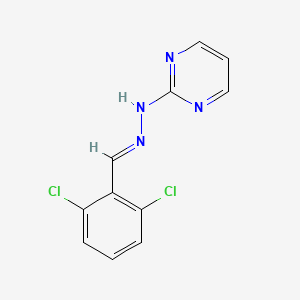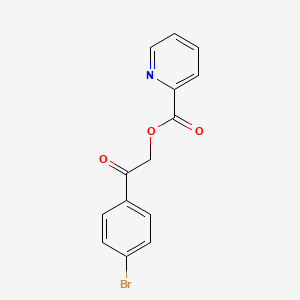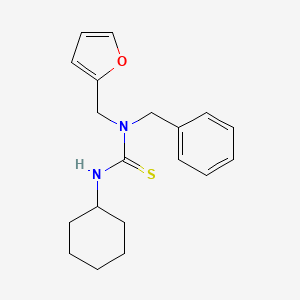![molecular formula C15H13N3O2S B5732319 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide CAS No. 5482-77-9](/img/structure/B5732319.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadiazole derivatives, including those with furamide moieties, are of significant interest due to their diverse biological activities and applications in material science. The synthesis and characterization of such compounds involve complex chemical reactions, aiming at understanding their structural and functional properties.
Synthesis Analysis
Synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazides or thiocarbohydrazides with various electrophiles. A common method includes the reaction of amino groups with carbonyl compounds under specific conditions to form thiadiazole rings. Microwave-assisted synthesis has been reported for efficient and rapid synthesis of thiadiazole derivatives, providing compounds with potential anticancer activities (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be extensively analyzed using spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques allow for the detailed characterization of the compound's framework and the confirmation of the synthesized structures.
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a range of chemical reactivities due to their heterocyclic structure, including interactions with adenosine receptors, as shown in studies of benzamide and furamide analogues (Inamdar et al., 2013). They can undergo various chemical transformations, leading to new compounds with diverse biological activities.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, can significantly influence their application potential. These properties are often determined using standard laboratory techniques and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards different reagents, and photophysical properties, are crucial for understanding the functional applications of thiadiazole derivatives. For instance, the study of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles has highlighted their excellent photophysical properties, including solid-state fluorescence (Zhang et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOWSASWQGANHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970165 |
Source


|
| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5482-77-9 |
Source


|
| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)






![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)

